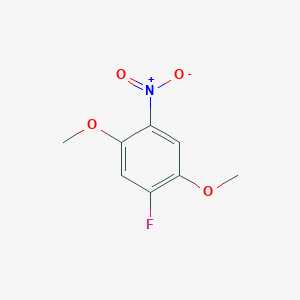
1,4-Dimethoxy-2-fluoro-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-2-fluoro-5-nitrobenzene is an organic compound with the molecular formula C8H8FNO4 It is a derivative of benzene, featuring methoxy, fluoro, and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-2-fluoro-5-nitrobenzene can be synthesized through the nitration of 2-fluoro-1,4-dimethoxybenzene. The reaction involves treating 2-fluoro-1,4-dimethoxybenzene with nitric acid at low temperatures (0°C) to yield this compound in high yield (90%) . The structure of the compound is confirmed using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethoxy-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic attack, allowing for substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Common Reagents and Conditions:
Nitration: Nitric acid is used for the nitration of 2-fluoro-1,4-dimethoxybenzene.
Reduction: Catalytic hydrogenation or metal hydrides can be used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used for the oxidation of methoxy groups.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: 1,4-Dimethoxy-2-fluoro-5-aminobenzene.
Oxidation: Corresponding quinones or other oxidized derivatives.
Scientific Research Applications
1,4-Dimethoxy-2-fluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique substituent pattern.
Material Science: Used in the study of electronic properties of substituted benzenes.
Mechanism of Action
The mechanism of action of 1,4-dimethoxy-2-fluoro-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluoro and methoxy groups influence the electronic properties of the aromatic ring, affecting its reactivity and interactions with other molecules. These substituents can modulate the compound’s ability to participate in electrophilic and nucleophilic aromatic substitution reactions.
Comparison with Similar Compounds
1,4-Dimethoxy-2-fluorobenzene: Lacks the nitro group, resulting in different reactivity and applications.
1,4-Dimethoxy-2-nitrobenzene: Lacks the fluoro group, affecting its electronic properties and reactivity.
1,4-Difluoro-2,5-dimethoxybenzene: Contains an additional fluoro group, further altering its chemical behavior.
Uniqueness: 1,4-Dimethoxy-2-fluoro-5-nitrobenzene is unique due to the combination of methoxy, fluoro, and nitro groups on the benzene ring. This specific arrangement of substituents imparts distinct electronic and steric effects, making it valuable for various chemical transformations and applications.
Properties
IUPAC Name |
1-fluoro-2,5-dimethoxy-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSTVEHWTZPGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
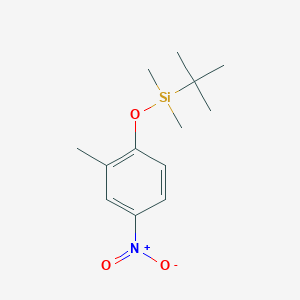
![(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid](/img/structure/B8207939.png)
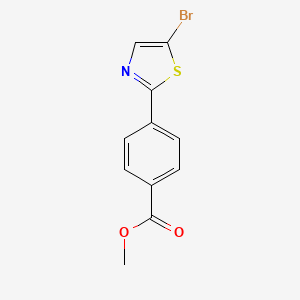
![4-[2-(Methylamino)ethyl]-2,5-diphenyl-1H-pyrazol-3-one hydrochloride](/img/structure/B8207945.png)
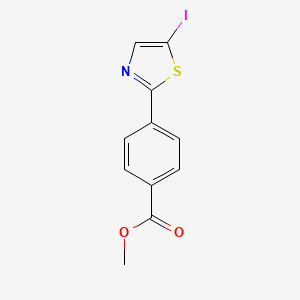


![3-Benzoyl-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B8207966.png)
![tert-butyl (1R,5S)-3-[(4-methylbenzenesulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8207969.png)
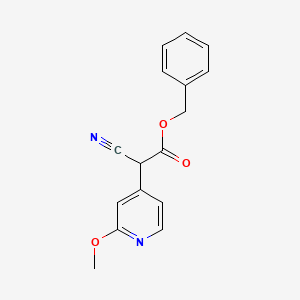
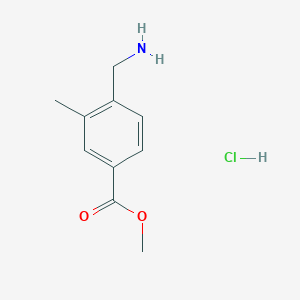
![Tert-butyl 3-methyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B8207987.png)
![Tert-butyl 4-hydroxy-4-[(4-methoxyphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B8207999.png)

